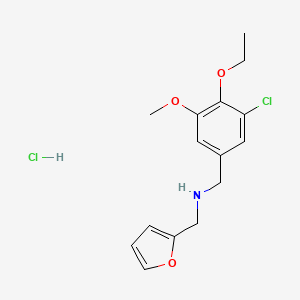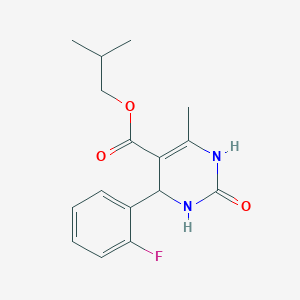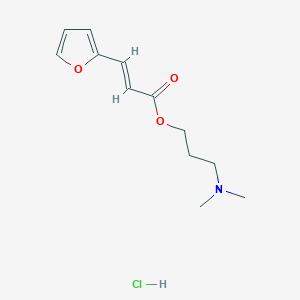![molecular formula C24H25N3O4 B5437133 N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5437133.png)
N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide, also known as FMPA, is a synthetic compound that has been found to have potential therapeutic applications. FMPA is a member of the piperazine family of compounds, which have been extensively studied for their pharmacological properties. In
作用機序
The exact mechanism of action of N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to decrease the activity of certain enzymes that are involved in the breakdown of cartilage, which may make it useful in the treatment of osteoarthritis. Additionally, this compound has been found to have analgesic effects, which may make it useful in the treatment of pain.
実験室実験の利点と制限
One advantage of N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been found to have a relatively low toxicity profile, which makes it safe for use in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide. One area of research could be to further elucidate the mechanism of action of this compound. This could involve studying the effects of this compound on various enzymes and receptors in the body. Another area of research could be to explore the potential therapeutic applications of this compound in the treatment of various diseases. This could involve studying the effects of this compound in animal models of disease and in clinical trials. Finally, future research could focus on developing new synthetic compounds that are structurally similar to this compound but have improved pharmacological properties.
合成法
N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide can be synthesized using a multi-step process. The first step involves the reaction of 3-phenoxybenzaldehyde with 2-methylfuran in the presence of a Lewis acid catalyst. This reaction yields the intermediate 3-(2-furyl)-1-(3-phenoxybenzyl)prop-2-en-1-one. The second step involves the reaction of this intermediate with piperazine in the presence of a base to yield the final product, this compound.
科学的研究の応用
N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has been found to have potential therapeutic applications in the treatment of various diseases. For example, this compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been found to have anti-cancer properties, as it can inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-23(26-16-21-10-5-13-30-21)15-22-24(29)25-11-12-27(22)17-18-6-4-9-20(14-18)31-19-7-2-1-3-8-19/h1-10,13-14,22H,11-12,15-17H2,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFNVLGOCYSVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC2=CC=CO2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-benzoyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5437054.png)
![(3aR*,5S*,6S*,7aS*)-2-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5437057.png)

![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}alanine](/img/structure/B5437067.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5437068.png)
![6-[2-(3-hydroxy-4-methoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5437078.png)

![4-[(dimethylamino)methyl]-1-[(3'-fluoro-4-biphenylyl)carbonyl]-4-azepanol](/img/structure/B5437100.png)
![(3aR*,7aS*)-2-{[5-(5-isoxazolyl)-2-thienyl]sulfonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5437102.png)


![1-[(cyclohexylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5437124.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5437131.png)
![4-methoxy-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5437150.png)